molecular formula C14H8O6 B184003 1,4,5,8-Tetrahydroxyanthraquinone CAS No. 81-60-7

1,4,5,8-Tetrahydroxyanthraquinone

Cat. No. B184003
Key on ui cas rn: 81-60-7
M. Wt: 272.21 g/mol
InChI Key: SOGCSKLTQHBFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04275009

Procedure details

A suspension of 5.44 g. of 1,4,5,8-tetrahydroxy-9,10-anthracenedione [P. G. Marshall, J.C.S., 254 (1937)] in a solution of 2.08 g. of 2-(2-aminoethylamino)ethanol in 50 ml. of N,N,N',N'-tetramethylethylenediamine is stirred and heated under reflux for 17 hours, then allowed to cool. The solid is collected by filtration and washed 3 times with N,N,N',N'-tetramethylethylenediamine, then twice with hexane. The first filtrate and the diamine washings are combined and the solution is allowed to stand for 60 hours as a solid separates. This solid is collected and washed as above to give 0.524 g. of a dark blue solid. This solid is purified by dry column chromatography on deactivated (i.e., air-equilibrated) silica gel by the procedure of B. Loev and M. M. Goodman [Chem. and Ind., 2026 (1967)], eluting with chloroform-methanol (3:1) and monitoring the eluate fractions by thin layer chromatography on silica gel with the same solvent mixture. The cuts which showed only the slower of two purple spots were pooled and evaporated to give 0.42 g. of the product of the Example as a dark blue solid, mp. 196°-198° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([OH:18])[CH:10]=[CH:11][C:12]=3[OH:17])[C:7](=[O:19])[C:6]=2[C:5]([OH:20])=[CH:4][CH:3]=1.[NH2:21][CH2:22][CH2:23][NH:24][CH2:25][CH2:26][OH:27].CN(C)CCN(C)C>>[OH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH:21][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([OH:18])[CH:10]=[CH:11][C:12]=3[OH:17])[C:7](=[O:19])[C:6]=2[C:5]([OH:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)O)=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 5.44 g
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed 3 times with N,N,N',N'-tetramethylethylenediamine
CUSTOM
Type
CUSTOM
Details
This solid is collected
WASH
Type
WASH
Details
washed as above
CUSTOM
Type
CUSTOM
Details
to give 0.524 g
CUSTOM
Type
CUSTOM
Details
This solid is purified
CUSTOM
Type
CUSTOM
Details
by dry column chromatography on deactivated (i.e., air-equilibrated) silica gel by the procedure of B
WASH
Type
WASH
Details
Goodman [Chem. and Ind., 2026 (1967)], eluting with chloroform-methanol (3:1)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 0.42 g

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
Smiles
OCCNCCNC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)O)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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